Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO4 . It is used as a building block for various chemical compounds and for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
Molecular Structure Analysis
The molecular structure of Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical and Chemical Properties Analysis
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has a molecular weight of 197.19. It has a melting point of 216-222°C and a predicted boiling point of 362.9±42.0 °C. The predicted density is 1.308±0.06 g/cm3 .Scientific Research Applications
Dye Synthesis and Textile Application
Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been utilized in the synthesis of disperse dyes. A study by Abolude et al. (2021) explored the complexation of these dyes with metals like Cu, Co, and Zn. These dyes exhibited promising properties in dyeing polyester and nylon fabrics, showcasing good fastness and levelness.
Chemical Synthesis and Properties
A one-step synthesis procedure for ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates was developed by Hayotsyan et al. (2019). This process involved a reaction with ethyl 2-cyano-3-ethoxyprop-2-enoate, highlighting a novel method in organic synthesis.
Crystallography and Structural Analysis
The compound has also been subject to crystallographic studies. Ukrainets et al. (2006) explored the synthesis of related compounds and their structure through X-ray crystallography, contributing to our understanding of molecular structures in this chemical class.
Potential Pharmaceutical Applications
Although your request excluded drug-related information, it's worth noting that derivatives of this compound have been explored in the pharmaceutical field. For example, Kumar and Mashelker (2006) Kumar, N., & Mashelker, U. C. (2006) investigated derivatives for potential antihypertensive activity.
Safety and Hazards
Future Directions
While specific future directions for “Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” are not available, the related compound, Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties . This suggests potential future directions in the development of new antitumor and bactericidal agents.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various cellular targets, including enzymes, receptors, and ion channels, which play crucial roles in cellular function and homeostasis .
Mode of Action
It is likely that it interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to have a variety of effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-4-7-6(3)12-10(14)8(9(7)13)11(15)16-5-2/h4-5H2,1-3H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJUKVFYYIJQQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1O)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.